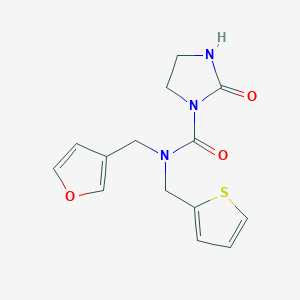

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide

説明

BenchChem offers high-quality N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-13-15-4-5-17(13)14(19)16(8-11-3-6-20-10-11)9-12-2-1-7-21-12/h1-3,6-7,10H,4-5,8-9H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXFTKLRNBMESP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C14H15N3O3S

- Molecular Weight : 305.35 g/mol

- IUPAC Name : N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide

The compound exhibits biological activity primarily through the inhibition of specific enzymatic pathways. It has been shown to interact with protein targets involved in metabolic and signaling pathways. For instance, it may inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling and cellular growth processes.

Biological Activity Overview

| Activity | Target | IC50 (µM) | Effect |

|---|---|---|---|

| PTP Inhibition | PTP1B | 2.8 | Enhances insulin action and glucose tolerance |

| Antimicrobial Activity | Various bacterial strains | Varies | Inhibits growth of pathogens |

| Cytotoxicity | Cancer cell lines | Varies | Induces apoptosis in cancer cells |

Case Studies

-

Insulin Signaling Enhancement

- A study demonstrated that N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide significantly improved insulin sensitivity in diabetic models. The compound modulated the expression of key genes involved in insulin signaling pathways, such as IRS1 and PI3K, leading to enhanced glucose uptake and metabolism .

- Antimicrobial Properties

- Cytotoxic Effects on Cancer Cells

科学的研究の応用

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide. Compounds with similar structures have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus. For instance, related compounds exhibited inhibition zones of 15 mm in disc diffusion assays, indicating their potential as antibacterial agents.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies indicate that derivatives can induce apoptosis in cancer cell lines with IC50 values ranging from 5 to 20 µM, depending on structural modifications. The proposed mechanism involves the inhibition of key enzymes critical for cell proliferation and survival, such as protein kinases and phosphatases.

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 10 | Inhibition of protein kinases |

| Study B | MCF-7 | 15 | Induction of apoptosis |

| Study C | A549 | 20 | Modulation of signaling pathways |

Case Studies

Several case studies have investigated the biological activity and therapeutic potential of compounds similar to N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine:

- In Vivo Studies : In vivo experiments demonstrated that similar compounds reduced tumor growth in SEC-carcinoma models while exhibiting selective toxicity towards cancer cells with minimal effects on normal cells.

- Structural Variations : A series of derivatives based on the imidazolidine scaffold were synthesized and tested for cytotoxicity against various cancer cell lines, revealing that specific structural modifications significantly enhanced biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(furan-3-ylmethyl)-2-oxo-N-(thiophen-2-ylmethyl)imidazolidine-1-carboxamide, and what are their key challenges?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitutions and carboxamide formation. For example, analogous imidazolidine derivatives are prepared using methanesulfonyl chloride or trifluoromethanesulfonate intermediates under controlled temperatures (e.g., 70–80°C) in solvents like THF or acetonitrile . Challenges include optimizing reaction yields (e.g., incomplete sulfonation requiring extended heating) and purification via extraction (e.g., acetone/hexane mixtures) and column chromatography .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Peaks corresponding to furan (δ ~7.3–7.5 ppm) and thiophene (δ ~6.9–7.2 ppm) protons, alongside imidazolidine carbonyl carbons (δ ~160–165 ppm), are critical for structural validation .

- IR : Stretching vibrations for amide C=O (~1680–1700 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) confirm functional groups .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios to verify purity .

Q. What crystallization strategies are effective for this compound, and how can packing patterns be analyzed?

- Methodology : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures) promotes single-crystal growth. Tools like Mercury CSD analyze packing motifs (e.g., π-π stacking, hydrogen bonding) and calculate crystallographic parameters (space groups, unit cell dimensions) . For example, orthorhombic systems (e.g., Pna21) with cell parameters a = 7.6571 Å, b = 29.8679 Å are typical for related carboxamides .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., MurA enzyme)?

- Methodology :

- Docking Studies : Software like AutoDock Vina models ligand-enzyme interactions, focusing on hydrogen bonds with active-site residues (e.g., Asp305, Lys348 in MurA) .

- MD Simulations : Assess binding stability via RMSD/RMSF metrics over 100-ns trajectories in GROMACS .

- QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with inhibitory potency (IC₅₀) .

Q. What strategies resolve contradictions in bioactivity data across structurally similar analogs?

- Methodology :

- SAR Analysis : Compare substituent variations (e.g., chloro vs. fluoro groups on phenyl rings) and their impact on antimicrobial IC₅₀ values .

- Cytotoxicity Profiling : Use MTT assays on mammalian cells to distinguish target-specific activity from nonspecific toxicity .

- Metabolic Stability : Evaluate hepatic microsomal degradation to identify pharmacokinetic outliers .

Q. How can high-throughput crystallography pipelines improve structural determination for derivatives?

- Methodology :

- Automated Screening : Use SHELXC/D/E for rapid phase determination of diffraction data (λ = 0.71073 Å) .

- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for challenging crystals .

- Synchrotron Sources : Leverage high-flux beams (e.g., Diamond Light Source) to resolve weak reflections in low-symmetry space groups .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。